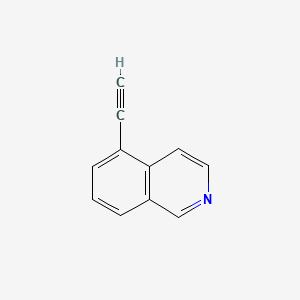
N-α-Methyl-L-Lysinhydrochlorid
Übersicht
Beschreibung
N-alpha-Methyl-L-lysine hydrochloride is a lysine analog with inhibitory effects on the growth and sporulation of Penicillium chrysogenum and benzyl-penicillin formation by mycelia .
Molecular Structure Analysis
The molecular formula of N-alpha-Methyl-L-lysine hydrochloride is C7H16N2O2·HCl . The molecular weight is 196.68 . The InChI key is AQELUQTVJOFFBN-RGMNGODLSA-N .Physical and Chemical Properties Analysis
N-alpha-Methyl-L-lysine hydrochloride has a density of 1.1±0.1 g/cm3, a boiling point of 292.1±35.0 °C at 760 mmHg, and a flash point of 130.5±25.9 °C . It has 4 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
N-α-Methyl-L-Lysinhydrochlorid wird im Bereich der Peptidsynthese eingesetzt {svg_1}. Es ist ein Lysinanalogon, das zur Synthese von Peptiden verwendet werden kann, die kurze Ketten von Aminosäuren sind. Peptide haben eine breite Palette von Anwendungen in der biologischen Forschung, unter anderem als therapeutische Mittel, Biomarker und in der Untersuchung der Proteinstruktur und -funktion {svg_2}.
Hemmende Wirkungen auf das Pilzwachstum
N-ε-Methyl-L-Lysin, eine ähnliche Verbindung, wurde als Lysinanalogon identifiziert, das das Wachstum und die Sporulation von Penicillium chrysogenum, einer Pilzart, hemmt {svg_3}. Dies deutet darauf hin, dass this compound möglicherweise ähnliche Anwendungen im Bereich der Mykologie, der Lehre der Pilze, haben könnte.
Antifibrinolytische Aktivität
Alpha-N-Acetyl-L-Lysinmethylester (NALME) ist ein Lysinanalogon, das Berichten zufolge an niedrig-affine Lysinbindungsstellen in Plasmin(ogen) und Miniplasmin(ogen) bindet {svg_4}. Dies deutet darauf hin, dass this compound möglicherweise eine antifibrinolytische Aktivität aufweist, die bei der Behandlung von Blutungsstörungen nützlich sein könnte.
Proteinforschung
This compound könnte möglicherweise in der Proteinforschung verwendet werden. Die Verbindung könnte verwendet werden, um Proteine zu modifizieren, so dass Forscher die Auswirkungen dieser Modifikationen auf die Proteinfunktion untersuchen können {svg_5}.
Arzneimittelentwicklung
Angesichts seiner potenziellen Anwendungen in der Peptidsynthese und Proteinforschung könnte this compound auch in der Arzneimittelentwicklung eingesetzt werden. So könnte es beispielsweise verwendet werden, um peptidbasierte Medikamente zu entwickeln oder bestehende Medikamente zu modifizieren, um ihre Wirksamkeit zu verbessern oder Nebenwirkungen zu reduzieren {svg_6}.
Biochemische Forschung
This compound könnte in der biochemischen Forschung eingesetzt werden, insbesondere in Studien, die Aminosäuren und Proteine betreffen. Seine einzigartige Struktur könnte es zu einem nützlichen Werkzeug für die Untersuchung der Eigenschaften dieser biologischen Moleküle machen {svg_7}.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-(methylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKQYOOMILVOV-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716912 | |
| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14000-28-3 | |
| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nα-Methyl-L-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)
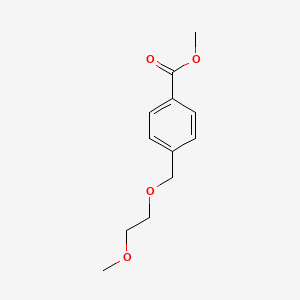
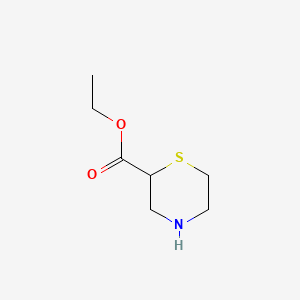
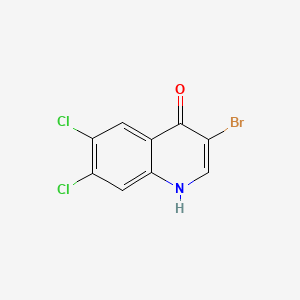
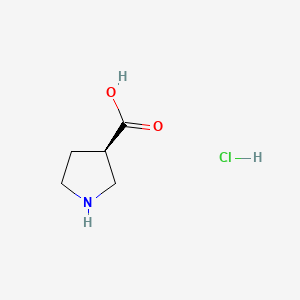
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)
![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)
iodonium triflate](/img/structure/B598164.png)


![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)
